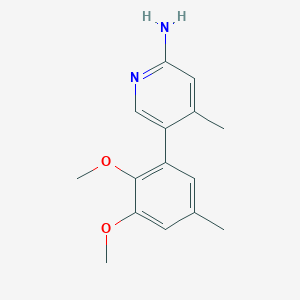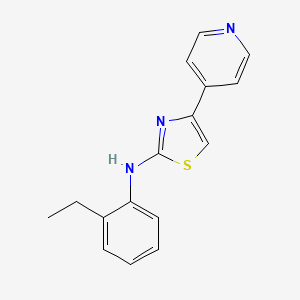
1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione, also known as DMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DMPT is a heterocyclic organic compound that contains a triazine ring and a thione group. It is a white crystalline solid that is soluble in water and organic solvents.
Mecanismo De Acción
The exact mechanism of action of 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione is not fully understood. However, it is believed that 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione acts on the hypothalamus-pituitary-gonadal axis, which regulates the production of hormones such as luteinizing hormone and follicle-stimulating hormone. 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione may also affect the expression of genes involved in growth and metabolism.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione has been shown to have various biochemical and physiological effects. In livestock animals, 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione has been shown to increase the secretion of growth hormone, insulin-like growth factor 1, and testosterone. 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione also increases the activity of digestive enzymes, leading to improved feed conversion efficiency. In fish and shrimp, 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione has been shown to improve the immune system and increase resistance to diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione in lab experiments is its simplicity of synthesis and ease of use. 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione is its potential toxicity at high doses. Careful dosage and administration are required to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the use of 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione in scientific research. One potential application is in the development of novel drugs for the treatment of various diseases. 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of conditions such as arthritis and cardiovascular disease. Another potential application is in the field of aquaculture, where 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione may be used to improve the growth and survival rate of various fish and shrimp species. Further research is needed to fully understand the potential applications of 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione in various scientific research fields.
Conclusion:
In conclusion, 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione has been shown to have various biochemical and physiological effects, including increased growth and feed conversion efficiency in livestock animals and improved immune system function in fish and shrimp. Future research may lead to the development of novel drugs and improvements in aquaculture practices.
Métodos De Síntesis
1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione can be synthesized through various methods, including the reaction of 2,5-dimethylphenyl isothiocyanate with ethylenediamine in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylphenyl isothiocyanate with 1,2-ethanedithiol in the presence of a base. The synthesis of 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione has been widely used in various scientific research fields, including agriculture, animal husbandry, and aquaculture. In agriculture, 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione has been shown to increase the growth rate and feed conversion efficiency of various livestock animals, including pigs, chickens, and cows. In aquaculture, 1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione has been used to improve the growth and survival rate of fish and shrimp.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-4-15-8-14-13(17)16(9-15)12-7-10(2)5-6-11(12)3/h5-7H,4,8-9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXDXRQZZCTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CNC(=S)N(C1)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-5-ethyl-1,3,5-triazinane-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-2-methyl-1H-indole](/img/structure/B5685423.png)
![N-[(8-methoxyquinolin-5-yl)methyl]-N,2-dimethyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5685425.png)


![4-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinazolin-2(1H)-one](/img/structure/B5685444.png)
![(1S*,5R*)-3-acetyl-6-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685452.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-(methoxymethyl)pyridine-2-carboxamide](/img/structure/B5685454.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5685459.png)

![N-cyclopropyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685465.png)

![2-(4-fluorophenyl)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5685490.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2,4-difluorophenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685498.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylamino)isonicotinamide](/img/structure/B5685507.png)